

NF023: A Technical Guide to its Discovery and Initial Pharmacological Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NF023

Cat. No.: B10763224

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **NF023**, a synthetic compound derived from suramin. It details the initial discovery and characterization of **NF023** as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide elaborates on its distinct inhibitory actions on Gα*i* G-protein subunits and its more recently identified role as a disruptor of specific protein-protein interactions. The content herein covers its pharmacological profile, mechanisms of action, and the key experimental methodologies used for its characterization.

Introduction and Discovery

NF023, or 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a symmetrical suramin analogue. Its development arose from research efforts to create more selective antagonists for purinergic receptors than the parent compound, suramin.[1] Early studies in the mid-1990s identified **NF023** as a novel competitive antagonist for P2 purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent characterization established its profile as a subtype-selective, competitive, and reversible antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic signaling, **NF023** was also identified as a selective inhibitor of the α-subunits of G*o*/*i* G-proteins.[1] More recent research has uncovered its ability to disrupt the cIAP2/TRAF2 protein-protein interaction, suggesting its potential in cancer research.[2]

Physicochemical and Pharmacological Data

The properties and pharmacological activities of **NF023** are summarized in the following tables.

Table 1: Physicochemical Properties of NF023

Property	Value	Source
IUPAC Name	8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid	[3]
Synonyms	P2X Antagonist I	
Molecular Formula	C35H20N4Na6O21S6	
Molecular Weight	1162.86 g/mol	
CAS Number	104869-31-0	
Solubility	Soluble to 100 mM in water	[3]

Table 2: P2X Receptor Antagonist Activity

Target Receptor (Human)	IC50 Value (μM)	Antagonism Type	Source
P2X1	0.21	Competitive, Reversible	[4]
P2X3	28.9	-	[4]
P2X2	> 50	-	[4]
P2X4	> 100	-	[4]

Table 3: G-Protein Inhibitory Activity

Target Protein	EC50 Value	Mechanism	Source
Gα/i α-subunits	~300 nM	Selective inhibition of the α-subunit	

Table 4: Other Reported Biological Activities

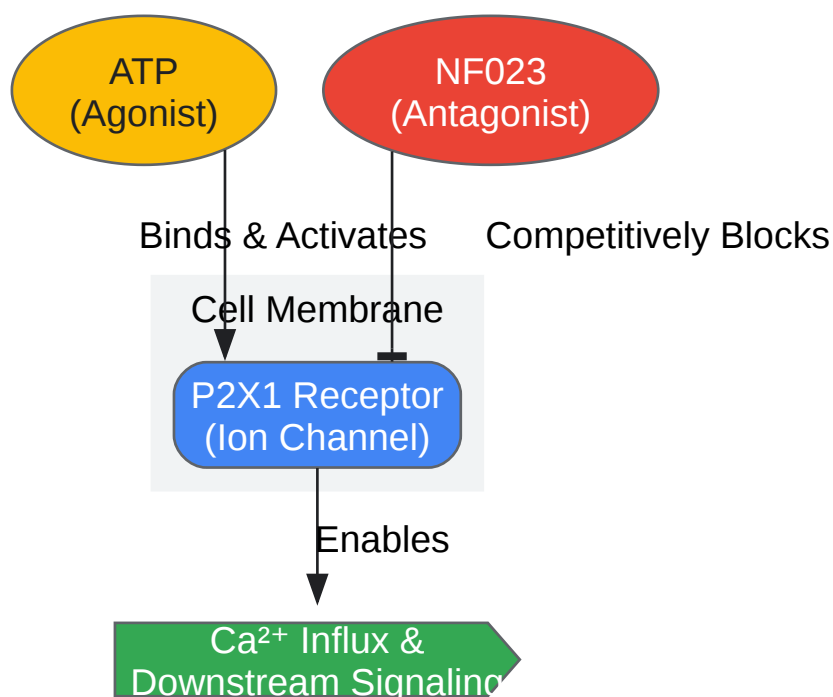
Target	IC50 Value	Activity	Source
HMGA2 (DNA-binding)	10.63 μ M	Inhibition	
HCV NS3 Helicase	6.2 μ M	Inhibition	[3]
clAP2/TRAF2 Interaction	-	Disruption	[2]

Mechanisms of Action and Signaling Pathways

NF023 exhibits multiple mechanisms of action, targeting distinct components of cellular signaling pathways.

P2X1 Receptor Antagonism

NF023 acts as a selective and competitive antagonist at P2X1 receptors.[4] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP). [5] By binding to the receptor, **NF023** prevents ATP-mediated channel activation, thereby blocking downstream signaling events such as calcium influx and cellular depolarization.

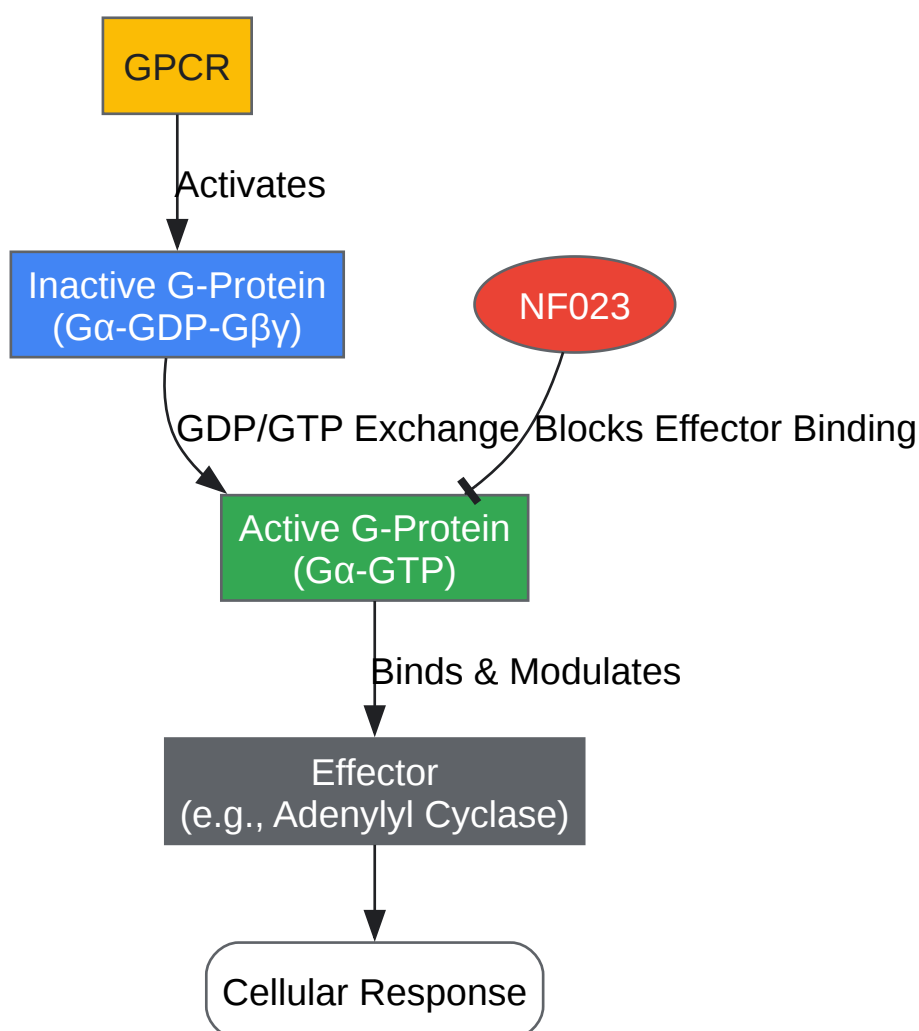


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Caption: P2X1 receptor antagonism by **NF023**.

G-Protein Inhibition

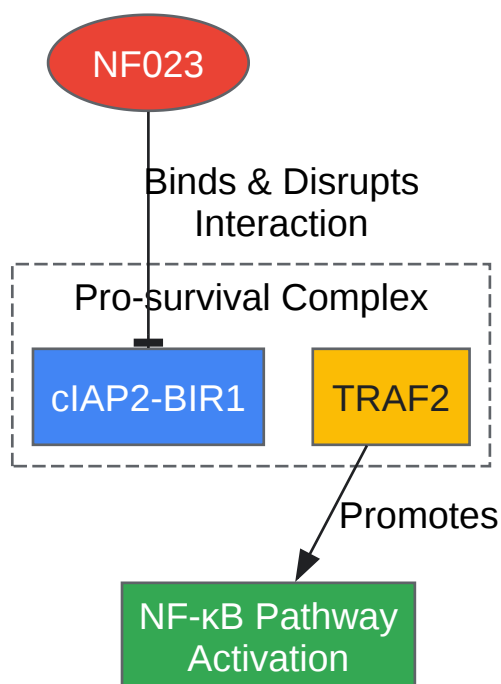
NF023 selectively inhibits the α -subunits of the Go/Gi family of G-proteins with an EC50 of approximately 300 nM.[1] It acts by preventing the G-protein from interacting with its downstream effectors.[1] The compound does not interfere with the formation of the $G\alpha\beta\gamma$ heterotrimer but competes for the effector binding site on the $G\alpha$ subunit, thus inhibiting signal transduction.[1]

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Caption: Inhibition of G α /i signaling by **NF023**.

Disruption of cIAP2-TRAF2 Protein-Protein Interaction

Recent studies have shown that **NF023** can disrupt the interaction between the BIR1 domain of cIAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).[2] This interaction is crucial for activating the NF- κ B survival pathway in cancer cells. By interfering with this complex, **NF023** presents a potential mechanism for modulating cancer cell survival. [2]



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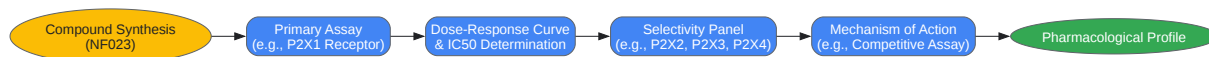
Caption: Disruption of the cIAP2-TRAF2 complex by **NF023**.

Key Experimental Protocols

The characterization of **NF023** involved several key experimental methodologies. Below are detailed overviews of the likely protocols employed.

General Workflow for Antagonist Characterization

The initial characterization of a compound like **NF023** typically follows a structured workflow to determine its potency and selectivity.



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